

Technical Guide: Phloroacetophenone Monohydrate

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Compound of Interest

Compound Name:	<i>2',4',6'-Trihydroxyacetophenone monohydrate</i>
CAS No.:	249278-28-2
Cat. No.:	B1585743

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A Pivotal Scaffold in Flavonoid Biosynthesis and Pharmaceutical Discovery

Part 1: Executive Summary

Phloroacetophenone monohydrate (**2',4',6'-Trihydroxyacetophenone monohydrate**) is more than a simple aromatic ketone; it is a "chemical chassis" of immense utility in medicinal chemistry.^[1] Structurally, it represents a fully oxygenated benzene ring acetylated at the unique position of symmetry, making it the quintessential precursor for flavonoids, chalcones, and aryl ketones.

For the drug development professional, this molecule offers two distinct value propositions:

- **Synthetic Versatility:** It serves as the A-ring precursor in the biomimetic synthesis of flavonoids, a class of compounds with proven anti-inflammatory, antioxidant, and anticancer activities.

- Analytical Utility: It functions as a specialized matrix in MALDI-TOF mass spectrometry for the ionization of acidic glycans, overcoming the limitations of conventional matrices like DHB (2,5-dihydroxybenzoic acid).

This guide provides a rigorous technical breakdown of its physicochemical profile, industrial synthesis via the Hoesch reaction, and its strategic application in modern drug discovery.

Part 2: Chemical Identity & Physicochemical Profile[1][2] [3][4][5][6]

Understanding the solid-state properties of Phloroacetophenone is critical for process optimization. The monohydrate form is the thermodynamic product isolated from aqueous workups, stabilized by an intricate network of hydrogen bonds.

Table 1: Technical Specifications

Property	Specification
IUPAC Name	1-(2,4,6-Trihydroxyphenyl)ethanone monohydrate
Common Name	Phloroacetophenone monohydrate
CAS Number	480-66-0 (General); 249278-28-2 (Specific Monohydrate)
Molecular Formula	$C_8H_8O_4[2][3][4] \cdot H_2O$
Molecular Weight	186.16 g/mol (Monohydrate); 168.15 g/mol (Anhydrous)
Appearance	Pale yellow to off-white crystalline needles
Melting Point	219–221 °C (Anhydrous onset after dehydration)
Solubility	Soluble in Ethanol, Methanol, Acetone; Sparingly soluble in cold water; Soluble in hot water.
pKa	~7.76 (Phenolic -OH)
Structural Feature	Intramolecular H-bond between C2-OH and Carbonyl Oxygen (C=O)

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Scientist's Note: The intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group (C2-OH) significantly reduces the reactivity of that specific phenol. This "masked" reactivity is a critical consideration during regioselective alkylation or glycosylation.

Part 3: Synthesis & Manufacturing (The Hoesch Reaction)

The industrial standard for producing Phloroacetophenone is the Hoesch Reaction (also known as the Houben-Hoesch synthesis). This is a modification of the Gattermann reaction, optimized for highly activated phenols like phloroglucinol.

3.1 The Mechanism

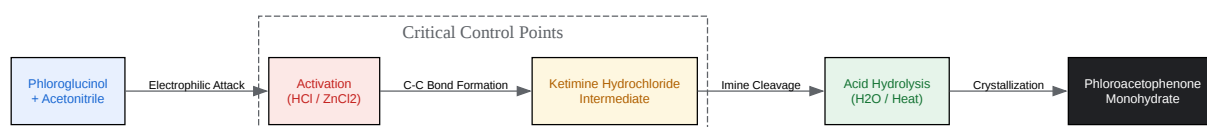
The reaction involves the attack of an electron-rich arene (phloroglucinol) on a protonated nitrile (acetonitrile), mediated by a Lewis acid (ZnCl_2) and a protic acid (HCl).

Key Process Parameters:

- Substrate: Phloroglucinol (1,3,5-trihydroxybenzene).
- Electrophile: Acetonitrile (MeCN).
- Catalyst: Anhydrous ZnCl_2 saturated with HCl gas.
- Solvent: Diethyl ether or Ethyl acetate (must be anhydrous to prevent nitrile hydrolysis before addition).

3.2 Reaction Workflow Diagram

The following diagram details the mechanistic flow from reagents to the final hydrolyzed ketone.



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Figure 1: The Hoesch Reaction pathway for Phloroacetophenone synthesis. Note the critical ketimine intermediate which requires vigorous hydrolysis.

3.3 Protocol Validation

To ensure high yield (>80%) and purity:

- **Dry Conditions:** The initial step must be strictly anhydrous. Moisture converts the nitrile to an amide, killing the reaction.
- **HCl Saturation:** The solution must be saturated with HCl gas to generate the highly electrophilic nitrilium ion equivalents.
- **Hydrolysis:** The ketimine salt precipitates as a solid. This solid must be boiled in water to cleave the C=N bond and release the ketone. The "monohydrate" is formed during the cooling and crystallization of this aqueous solution.

Part 4: Strategic Utility in Drug Design

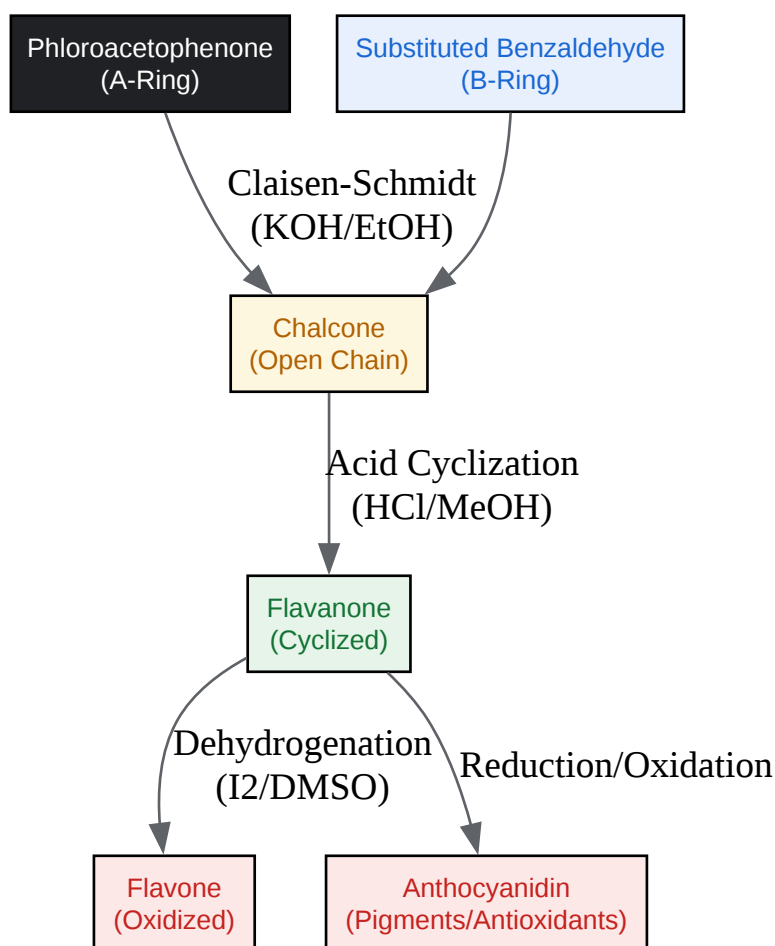
Phloroacetophenone is the primary "A-ring" building block for the synthesis of flavonoids. Its tri-oxygenated pattern matches the substitution found in thousands of bioactive natural products.

4.1 Flavonoid & Chalcone Synthesis

The Claisen-Schmidt condensation of Phloroacetophenone with substituted benzaldehydes yields Chalcones. These chalcones can be cyclized to form Flavanones, which are precursors to Flavones and Isoflavones.

Therapeutic Relevance:

- **Chalcones:** Investigated for anti-tubercular and anti-malarial activity.
- **Flavones (e.g., Chrysin, Apigenin analogs):** Potent inhibitors of CYP450 enzymes and modulators of GABA receptors.



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Figure 2: Divergent synthesis pathways from Phloracetophenone to major flavonoid classes.

4.2 MALDI-TOF MS Application

In proteomics and glycomics, Phloracetophenone is a superior matrix for acidic glycans. Unlike standard matrices, it does not promote the loss of sialic acid residues during ionization, ensuring accurate molecular weight determination for sensitive glycoproteins.

Part 5: Analytical Characterization[10]

To validate the identity of Phloracetophenone monohydrate in your lab, use the following spectral markers.

Table 2: Spectral Data Profile

Technique	Key Signals / Parameters	Interpretation
HPLC	C18 Column, MeOH:H2O (Gradient)	Retention time varies; typically elutes earlier than di-substituted acetophenones due to polarity.
¹ H NMR	δ 2.60 (s, 3H, -COCH ₃)	Methyl ketone protons.
¹ H NMR	δ 5.8-6.0 (s, 2H, Ar-H)	Aromatic protons at C3 and C5 (equivalent due to symmetry).
¹ H NMR	δ 12.0+ (s, 1H, -OH)	Chelated hydroxyl proton (C2-OH) appears very downfield due to H-bonding.
IR	1620-1640 cm ⁻¹	Carbonyl (C=O) stretch, lowered by conjugation and H-bonding.
IR	3200-3500 cm ⁻¹	Broad O-H stretch (water of hydration + phenols).

Part 6: Handling & Stability

- **Storage:** Store at room temperature (15-25°C) in a tightly sealed container. It is hygroscopic; exposure to high humidity may alter the water content, affecting stoichiometry in precise synthesis.
- **Oxidation:** Like all polyphenols, it is susceptible to oxidation in basic solutions, turning brown. Always purge reaction solvents with nitrogen when using strong bases (e.g., during Claisen-Schmidt condensation).
- **Safety:** Classified as an Irritant (Xi).^[1] Causes skin and eye irritation. Use standard PPE (gloves, goggles).

References

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